Vanoxonin

Overview

Description

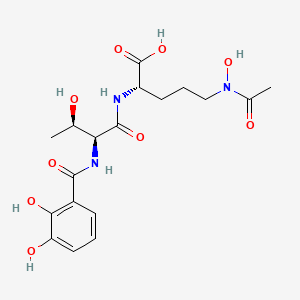

Vanoxonin is a bacterial metabolite that has been found in S. hirsuta . It forms a complex with vanadium, and the complex inhibits thymidylate synthetase with an IC 50 value of 0.7 µg/ml . The vanoxonin-vanadium complex is cytotoxic to L1210 leukemia cells (MIC = 25 µg/ml) and increases survival in Ehrlich murine spontaneous adenocarcinoma and L1210 mouse tumor models .

Synthesis Analysis

The sequence of three components was determined to be L-N-(2,3-dihydroxybenzoyl)threonyl-L-(N°’-acetyl-N°’-hydroxy)ornithine by mass spectrometric analysis . This structure was confirmed by the total synthesis of vanoxonin .

Molecular Structure Analysis

Vanoxonin has a molecular formula of C18H25N3O9 . It contains a total of 55 bonds, including 30 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 secondary amide (aromatic) .

Physical And Chemical Properties Analysis

Vanoxonin is obtained as a colorless amorphous powder . It showed ultraviolet absorption maxima at 247 nm (a 8,750) and 311 (2,560) in H2O; at 345 (3,290) in 0.01 N NaOH . The IR spectrum showed an absorption at 1720 cm-1 attributed to a carboxylic acid .

Scientific Research Applications

Vanadium-Based Compounds in Medicine and Technology

Vanadium's Biological Role : Vanadium, a biologically essential redox-active metal, has dual characteristics leading to both beneficial and adverse effects. Its unique properties have gained significant attention from pharmacologists and researchers across various scientific disciplines (Ścibior, Llopis, Holder, & Altamirano-Lozano, 2016).

Vanadium in Energy Storage : The commercialization of vanadium redox flow batteries, particularly for large-scale electric energy storage and power grid stabilization, has led to a growing demand for vanadium. Most vanadium is currently used in steel alloy production, with emerging applications in energy storage batteries and lithium-ion battery cathodes (Gilligan & Nikoloski, 2020).

Antioxidant Activity of Vanadium-Based Nanoparticles : Nanoparticles containing vanadium, such as orthovanadate nanoparticles, exhibit antioxidant properties. Studies have shown that they can enhance the reliability of the prooxidant-antioxidant balance in tissues, particularly in liver mitochondria, suggesting potential therapeutic applications (Nikitchenko et al., 2020).

Therapeutic Potential of Vanadium Compounds

Vanadium in Diabetes and Cancer Prevention : Vanadium compounds, found in sources like Jeju ground water, have shown potential in treating diabetes and preventing cancer. They appear to stimulate antioxidant enzyme activities and expression in human liver cells, indicating a beneficial role in metabolic disorders and oncological conditions (Kim et al., 2012).

Vanadium in Industrial Applications : Research on vanadium chloroperoxidase has demonstrated its potential in transforming amino acids into industrially relevant nitriles, highlighting its utility in biotechnological and industrial processes (But et al., 2012).

Vanadium in Photocatalytic Applications : Vanadium-containing polyoxoniobate-based compounds have been synthesized for potential use in photocatalytic applications, such as hydrogen evolution, underscoring their importance in renewable energy research (Hu et al., 2016).

Vanadium in Electrochemical Energy Storage : Extensive research on vanadium redox flow batteries (VRBs) aims to improve their energy density for both stationary and mobile applications. This encompasses the development of cost-effective materials and operational enhancements (Parasuraman et al., 2013).

properties

IUPAC Name |

(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O9/c1-9(22)14(20-16(26)11-5-3-7-13(24)15(11)25)17(27)19-12(18(28)29)6-4-8-21(30)10(2)23/h3,5,7,9,12,14,22,24-25,30H,4,6,8H2,1-2H3,(H,19,27)(H,20,26)(H,28,29)/t9-,12+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWDMHXDGAWLOA-LQJRIPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201007192 | |

| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanoxonin | |

CAS RN |

86933-99-5 | |

| Record name | Vanoxonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

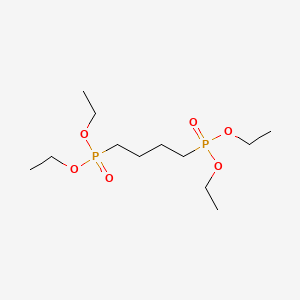

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

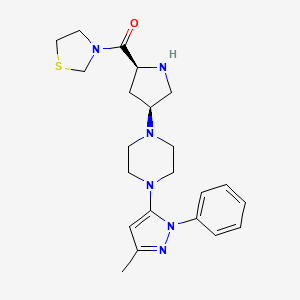

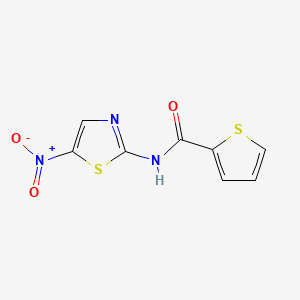

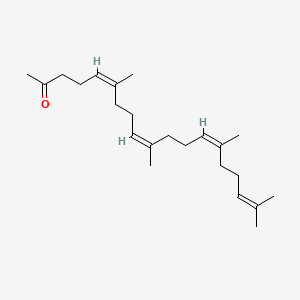

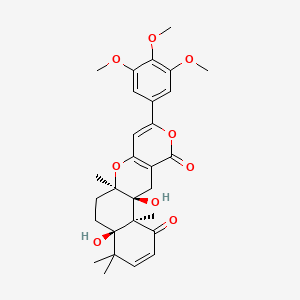

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1682760.png)